N-(4-ethylphenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound belongs to a class of tricyclic sulfonamide derivatives characterized by a complex heterocyclic core structure. The molecule features a central 8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradecahexaene scaffold with 8,8-dioxo sulfonyl groups, substituted at the 4-position with a sulfanylacetamide moiety.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-3-20-12-14-22(15-13-20)30-26(33)18-36-28-29-16-25-27(31-28)23-6-4-5-7-24(23)32(37(25,34)35)17-21-10-8-19(2)9-11-21/h4-16H,3,17-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXQQIBAOCWVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({9-[(4-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound has been primarily studied in non-human research settings and is not currently approved for therapeutic use in humans or animals.
Chemical Structure and Properties
The molecular formula of this compound is C26H30N6O3S, with a molecular weight of approximately 530.66 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H30N6O3S |
| Molecular Weight | 530.66 g/mol |
| Structure | Tricyclic |
| Functional Groups | Amide, Sulfanyl |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes that play a role in various metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors influencing signaling pathways.
- Nucleic Acid Interaction : There is a possibility of interaction with DNA or RNA, affecting gene expression.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Cytotoxicity : It has shown cytotoxic effects on certain cancer cell lines in vitro.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These results suggest that the compound could be further explored for its anticancer potential.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps requiring specific reagents and conditions:
- Preparation of the Core Structure : This involves creating the tricyclic framework.
- Introduction of Functional Groups : The sulfanyl and acetamide groups are added through acylation reactions.
This synthetic complexity allows for the potential development of derivatives with enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The most closely related analog identified is N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8). Key structural differences include:
- 4-Chlorophenyl vs.
- Methyl vs. benzyl substitution at the 9-position : The benzyl group (4-methylphenylmethyl) in the target compound may increase π-π stacking interactions with biological targets compared to the methyl group in the analog .
Another analog, 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (CAS 867040-59-3), shares the tricyclic core but differs in substituents:
- Hydroxymethyl and methoxyphenyl groups : These polar groups likely improve aqueous solubility but reduce membrane permeability compared to the target compound’s ethylphenyl and benzyl motifs .
Physicochemical Properties (Inferred)
*Exact values require experimental validation.
Bioactivity and Mechanism
- Enzyme inhibition : The sulfonyl and sulfanyl groups may interact with cysteine proteases or kinases via nucleophilic substitution or redox modulation .
- Receptor binding : The benzyl and ethylphenyl groups could enhance affinity for hydrophobic binding pockets in targets like GPCRs or nuclear receptors .
Evidence from molecular networking (e.g., cosine scores for fragmentation patterns) indicates that minor substituent changes significantly alter bioactivity profiles . For example, replacing chloro with ethylphenyl may shift selectivity toward lipid-rich environments (e.g., blood-brain barrier penetration) .
Methodologies for Comparative Analysis
Computational Approaches
- DFT Studies : Used in analog comparisons (e.g., ) to predict electronic properties, steric effects, and reaction pathways. The target compound’s benzyl group may exhibit distinct frontier molecular orbitals compared to methyl-substituted analogs .
- Graph-Theoretical Comparisons : Structural similarity metrics (e.g., graph isomorphism) highlight conserved regions in the tricyclic core but divergent substituent effects .
Experimental Techniques
- LC-MS/MS and Molecular Networking : Facilitates dereplication by matching fragmentation patterns (cosine scores) to identify structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
